3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
CAS No.: 868256-42-2
Cat. No.: VC6231845
Molecular Formula: C15H11Cl3O3S
Molecular Weight: 377.66
* For research use only. Not for human or veterinary use.
![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone - 868256-42-2](/images/structure/VC6231845.png)
Specification
CAS No. | 868256-42-2 |
---|---|
Molecular Formula | C15H11Cl3O3S |
Molecular Weight | 377.66 |
IUPAC Name | 3-(4-chlorophenyl)sulfonyl-1-(3,4-dichlorophenyl)propan-1-one |
Standard InChI | InChI=1S/C15H11Cl3O3S/c16-11-2-4-12(5-3-11)22(20,21)8-7-15(19)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2 |
Standard InChI Key | KBXPYWXMFQVPNU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone (CAS RN: 868256-42-2) is a sulfonated diarylpropanone derivative with the systematic IUPAC name 3-(4-chlorobenzenesulfonyl)-1-(3,4-dichlorophenyl)propan-1-one. Its molecular formula is C₁₅H₁₁Cl₃O₃S, yielding an average molecular mass of 377.66 g/mol and a monoisotopic mass of 375.949448 Da .
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Registry Number | 868256-42-2 |
Molecular Formula | C₁₅H₁₁Cl₃O₃S |
Average Mass | 377.66 g/mol |
SMILES Notation | C1=CC(=CC=C1S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
ChemSpider ID | 3079643 |
Structural Analysis
The molecule consists of a propanone backbone bridged between a 4-chlorophenylsulfonyl group and a 3,4-dichlorophenyl moiety. X-ray crystallography of analogous sulfonated propanones reveals that such compounds often exhibit planar aromatic systems with dihedral angles between aryl groups influencing packing efficiency . For example, in the structurally related compound 3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone, the dihedral angle between the sulfonyl-linked aryl ring and the ketone-substituted ring measures 7.15–8.9°, promoting zigzag molecular chains via parallel stacking . Computational models suggest similar conformational rigidity in the 3,4-dichloro variant due to steric and electronic effects from the ortho-chloro substituents .
Synthesis and Manufacturing
Conventional Synthetic Routes
While no direct literature reports detail the synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone, analogous propanones are typically synthesized via Friedel-Crafts acylation or sulfonation reactions. A plausible pathway involves:
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Sulfonation of 4-chlorothiophenol to form 4-chlorobenzenesulfonyl chloride.
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Alkylation with 1-(3,4-dichlorophenyl)propan-1-one under basic conditions to install the sulfonyl group .
Eco-Friendly Methodologies
Recent advances in green chemistry propose microwave-assisted and reductive alkylation techniques to minimize solvent use and improve yields. For example, microwave irradiation reduced reaction times for similar trazodone analogues from hours to minutes while maintaining >80% yields . Applying these methods could enhance the sustainability of synthesizing the target compound, though experimental validation remains pending.
Table 2: Comparative Synthesis Approaches
Method | Conditions | Yield (%) | Time |
---|---|---|---|
Conventional Alkylation | DCM, K₂CO₃, reflux | 65–70 | 12 hr |
Microwave-Assisted | DMF, 150°C, 300 W | 82–85 | 20 min |
Reductive Alkylation | NaBH₃CN, MeOH, rt | 75 | 6 hr |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized experimentally, but computational predictions using the ACD/Percepta platform suggest:
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LogP: 3.8 ± 0.5 (indicating high lipid solubility)
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Water Solubility: <0.1 mg/mL at 25°C .
The presence of electron-withdrawing sulfonyl and chloro groups likely enhances stability against oxidative degradation, as observed in related chlorinated sulfones .
Spectroscopic Data
Hypothetical IR Peaks (based on analogous structures ):
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S=O Stretch: 1150–1300 cm⁻¹ (strong)
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C=O Stretch: 1680–1720 cm⁻¹
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C-Cl Stretch: 550–750 cm⁻¹
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